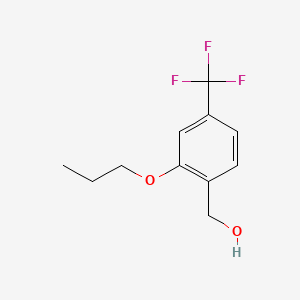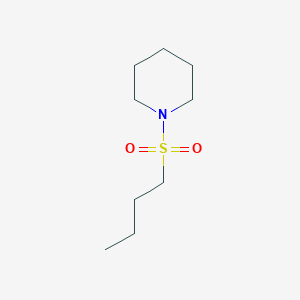
1,2,5-Trifluoro-3-methoxy-4,6-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrotrifluoroanisole is an organic compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrotrifluoroanisole typically involves the nitration of trifluoroanisole. The process begins with the preparation of trifluoroanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of 2,4-dinitrotrifluoroanisole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.
化学反応の分析
Types of Reactions: 2,4-Dinitrotrifluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted products with nucleophiles replacing the nitro groups.
Reduction: Formation of 2,4-diaminotrifluoroanisole.
Oxidation: Formation of oxidized derivatives depending on the specific conditions used.
科学的研究の応用
2,4-Dinitrotrifluoroanisole has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Used in the development of pesticides and herbicides.
Dyestuff: Utilized in the synthesis of dyes due to its chromophoric properties.
作用機序
The mechanism of action of 2,4-dinitrotrifluoroanisole involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in electron-withdrawing interactions, affecting the compound’s reactivity. In biological systems, the compound may interact with enzymes or proteins, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2,4-Dinitroanisole: Similar structure but lacks the trifluoromethoxy group.
2,4-Dinitrophenol: Contains nitro groups but lacks the methoxy and trifluoromethoxy groups.
2,4-Dichloroanisole: Contains chlorine atoms instead of nitro groups.
Uniqueness: 2,4-Dinitrotrifluoroanisole is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various applications.
特性
分子式 |
C7H3F3N2O5 |
|---|---|
分子量 |
252.10 g/mol |
IUPAC名 |
1,2,5-trifluoro-3-methoxy-4,6-dinitrobenzene |
InChI |
InChI=1S/C7H3F3N2O5/c1-17-7-3(9)2(8)5(11(13)14)4(10)6(7)12(15)16/h1H3 |
InChIキー |
PEUAGYHBCIIDEV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


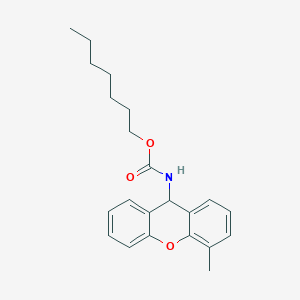
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
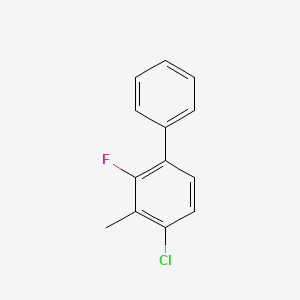
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
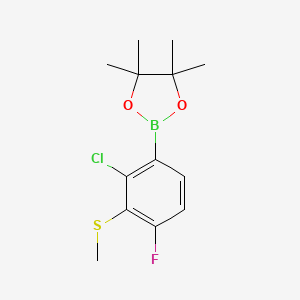
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
![1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea](/img/structure/B14015978.png)
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
![4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14015992.png)
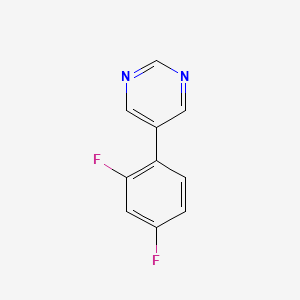
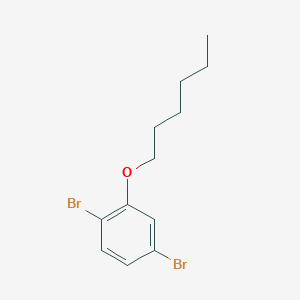
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
